molecular formula C15H14N2O5 B3507433 methyl 2-[(N-2-furoylglycyl)amino]benzoate

methyl 2-[(N-2-furoylglycyl)amino]benzoate

Cat. No. B3507433
M. Wt: 302.28 g/mol
InChI Key: CBPLAGGTAPCIPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of a number of methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted (S)-α-amino acids has been achieved via subsequent coupling and hydroxyamination of 2-cyanobenzamide derivatives . Another related compound, 2-amino-4-methylpyridinium-4-hydroxybenzolate, was synthesized using a slow solvent evaporation (SSE) method .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR). For instance, the structure of 2-amino-4-methylpyridinium-4-hydroxybenzolate was studied using XRD . The molecular geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface were derived using density functional theory (DFT) methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the properties of “Methyl 2-(methylamino)benzoate” were determined using techniques such as thermogravimetry (TG) and differential thermal analysis (DTA) .

properties

IUPAC Name

methyl 2-[[2-(furan-2-carbonylamino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-15(20)10-5-2-3-6-11(10)17-13(18)9-16-14(19)12-7-4-8-22-12/h2-8H,9H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPLAGGTAPCIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[N-(furan-2-ylcarbonyl)glycyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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